molecular formula C11H10Cl2N4O2 B2357392 [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate CAS No. 288161-18-2

[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate

Cat. No.: B2357392
CAS No.: 288161-18-2
M. Wt: 301.13
InChI Key: MYLWQRIHTCQSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate typically involves the reaction of 4-chlorophenylhydrazine with chloroacetic acid to form an intermediate, which then undergoes cyclization to form the triazole ring. The final step involves the introduction of the N-methylcarbamate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds with unique properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its triazole ring structure allows it to interact with various biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may have applications as an antifungal, antibacterial, or anticancer agent due to its ability to interfere with biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including as a stabilizer or additive.

Mechanism of Action

The mechanism of action of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The molecular targets may include enzymes involved in cell division or receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another triazole derivative with similar structural features but different reactivity and applications.

    1,2,4-Triazole: A triazole isomer with distinct chemical properties and biological activities.

    Fluconazole: A triazole-based antifungal agent with a different substitution pattern on the triazole ring.

Uniqueness

[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2/c1-14-11(18)19-6-9-10(13)17(16-15-9)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLWQRIHTCQSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.